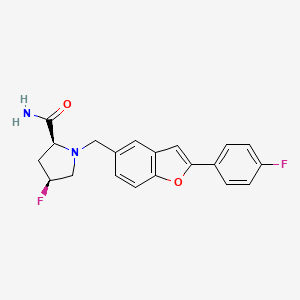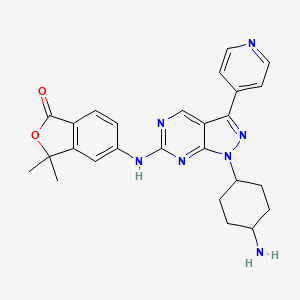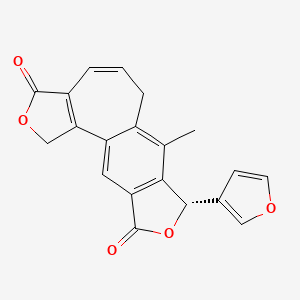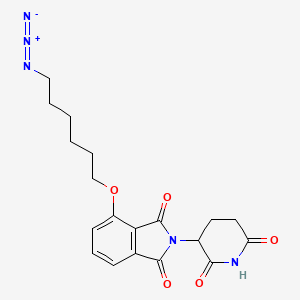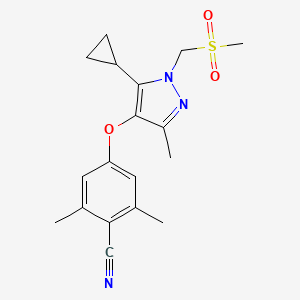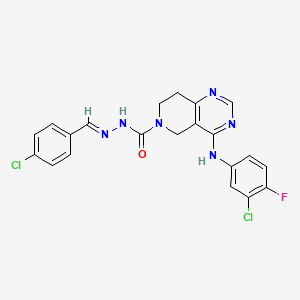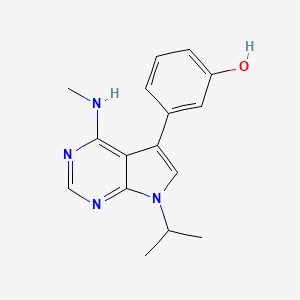
UDP-|A-D-glucose (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-α-D-Glucose (Disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen. It serves as a donor substrate for glucosyltransferases, enzymes that transfer glucose residues to various acceptor molecules. This compound is essential in the metabolism of carbohydrates and is involved in the formation of glycoproteins, glycolipids, and polysaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of UDP-α-D-Glucose (Disodium) typically involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of UDP-glucose pyrophosphorylase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of UDP-α-D-Glucose (Disodium) can be achieved through microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the biosynthesis of UDP-α-D-Glucose .
Types of Reactions:
Oxidation: UDP-α-D-Glucose can undergo oxidation to form UDP-glucuronic acid.
Reduction: It can be reduced to form UDP-galactose.
Substitution: The glucose moiety can be substituted with other sugar residues to form various glycosides.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as UDP-glucose dehydrogenase in the presence of NAD+.
Reduction: Catalyzed by UDP-galactose 4-epimerase in the presence of NADH.
Substitution: Catalyzed by various glycosyltransferases in the presence of specific acceptor molecules.
Major Products:
- UDP-glucuronic acid
- UDP-galactose
- Various glycosides
Applications De Recherche Scientifique
Chemistry: UDP-α-D-Glucose is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates. It is also employed in the study of glycosylation reactions and enzyme kinetics .
Biology: In biological research, UDP-α-D-Glucose is used to investigate the metabolic pathways of carbohydrates and the role of glycosyltransferases in cellular processes. It is also used in the study of signal transduction pathways involving nucleotide sugars .
Medicine: UDP-α-D-Glucose has potential therapeutic applications in the treatment of metabolic disorders and diseases related to carbohydrate metabolism. It is also being explored as a potential drug target for the development of new therapies .
Industry: In the industrial sector, UDP-α-D-Glucose is used in the production of bio-based chemicals and materials. It is also employed in the manufacturing of food additives and pharmaceuticals .
Mécanisme D'action
UDP-α-D-Glucose exerts its effects by serving as a substrate for glucosyltransferases, which catalyze the transfer of glucose residues to acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides. The molecular targets of UDP-α-D-Glucose include various glycosyltransferases and nucleotide sugar transporters .
Comparaison Avec Des Composés Similaires
- UDP-galactose
- UDP-glucuronic acid
- UDP-N-acetylglucosamine
Comparison: UDP-α-D-Glucose is unique in its role as a precursor for glycogen biosynthesis and its involvement in the formation of glycoproteins and glycolipids. While similar compounds like UDP-galactose and UDP-glucuronic acid also participate in glycosylation reactions, UDP-α-D-Glucose is specifically required for the synthesis of glucose-containing molecules .
Propriétés
Formule moléculaire |
C15H22N2Na2O17P2 |
|---|---|
Poids moléculaire |
610.27 g/mol |
Nom IUPAC |
disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1 |
Clé InChI |
PKJQEQVCYGYYMM-GWTCQOKDSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


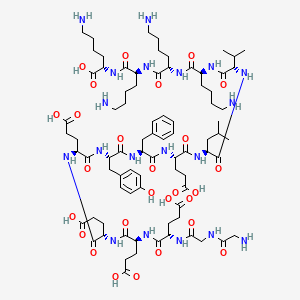
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
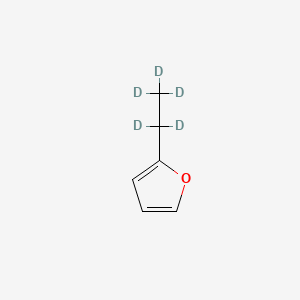
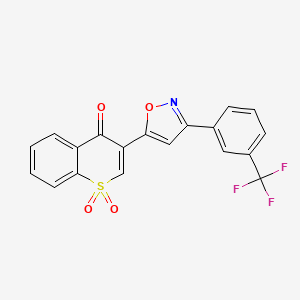
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
